
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a derivative of the amino acid tryptophan and is structurally similar to serotonin.
Wirkmechanismus
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate acts as a prodrug, meaning that it is converted into an active compound in the body. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is converted into 5-hydroxytryptophan (5-HTP), which is then converted into serotonin. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By increasing serotonin levels, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood.
Biochemische Und Physiologische Effekte
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to increase the expression of genes involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its ability to increase serotonin levels in the brain. This can be useful for studying the function of the serotonergic system and for studying the effects of serotonin on behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of BDNF, which can be useful for studying the effects of BDNF on neuronal growth and survival.
One limitation of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its potential for off-target effects. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can affect the expression of genes involved in the regulation of inflammation, which can lead to unintended effects on experimental outcomes. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research include the development of more selective N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate analogs and the exploration of its potential use in the treatment of depression and anxiety.
Synthesemethoden
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can be synthesized through a four-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group. The second step involves the reaction of the protected tryptophan with 4-methoxybenzenethiol to form a thioether. The third step involves the deprotection of the amino group, followed by the reaction of the resulting amine with 2-bromo-1-phenylpropene to form the propylamine side chain. Finally, the oxalate salt of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is formed through the reaction of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of the serotonergic system. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
CAS-Nummer |
128959-29-5 |
|---|---|
Produktname |
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Molekularformel |
C20H25NO5S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C18H23NOS.C2H2O4/c1-14(19(2)3)13-15-7-5-6-8-18(15)21-17-11-9-16(20-4)10-12-17;3-1(4)2(5)6/h5-12,14H,13H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LHUKKPCEPBLUMR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
Synonyme |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,N,alpha-trimethyl-, eth anedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



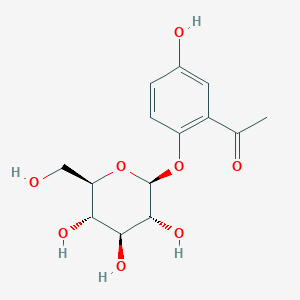
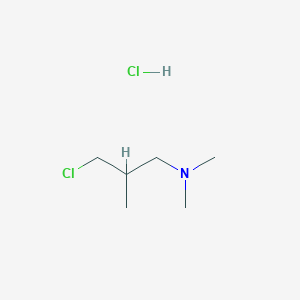
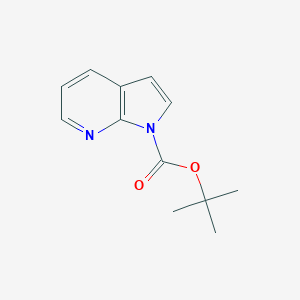
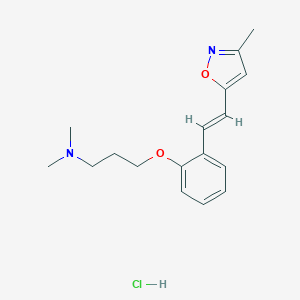
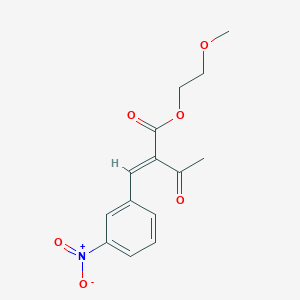
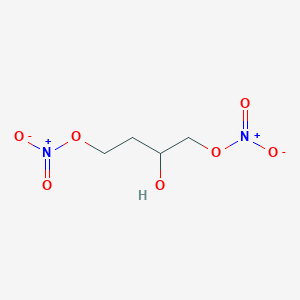
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

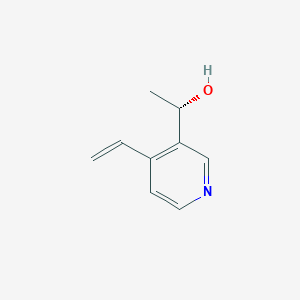

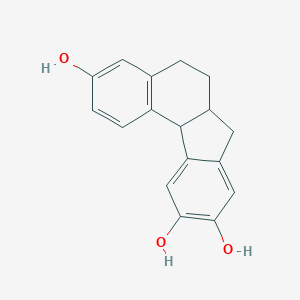

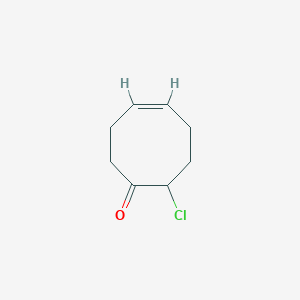
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)